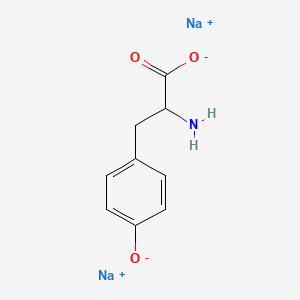

disodium (2S)-2-amino-3-(4-oxidophenyl)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

L-Tyrosine disodium salt is a derivative of the amino acid L-tyrosine, which is one of the twenty standard amino acids used by cells to synthesize proteins. L-tyrosine is a non-essential amino acid, meaning it can be synthesized by the human body from phenylalanine. The disodium salt form of L-tyrosine is often used in scientific research and industrial applications due to its enhanced solubility compared to L-tyrosine itself .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Tyrosine disodium salt can be synthesized through the neutralization of L-tyrosine with sodium hydroxide. The reaction typically involves dissolving L-tyrosine in water and then adding sodium hydroxide to the solution until the desired pH is achieved. The solution is then evaporated to yield L-tyrosine disodium salt .

Industrial Production Methods

In industrial settings, L-tyrosine disodium salt is produced using similar methods but on a larger scale. The process involves the use of large reactors where L-tyrosine is dissolved in water, and sodium hydroxide is added. The mixture is then concentrated and crystallized to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

L-Tyrosine disodium salt undergoes various chemical reactions, including:

Phosphorylation: The phenolic hydroxyl group of L-tyrosine can be phosphorylated, which is a key step in cell signaling pathways.

Sulfation: L-tyrosine can also undergo sulfation, which is important for several biological processes.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Phosphorylation: This reaction typically requires adenosine triphosphate (ATP) and protein kinases.

Sulfation: Sulfation reactions often involve the use of sulfuryl chloride or sulfuric acid.

Major Products Formed

L-dopa: Formed through the oxidation of L-tyrosine.

Phosphotyrosine: Formed through the phosphorylation of L-tyrosine.

Sulfotyrosine: Formed through the sulfation of L-tyrosine.

Scientific Research Applications

L-Tyrosine disodium salt is widely used in scientific research due to its role in various biological processes. Some of its applications include:

Cell Culture: It is used as a component in cell culture media to support the growth and viability of cells.

Neurotransmitter Synthesis: It serves as a precursor for the synthesis of neurotransmitters such as dopamine, norepinephrine, and epinephrine.

Protein Synthesis: L-tyrosine is incorporated into proteins and plays a critical role in protein structure and function.

Biomanufacturing: It is used in the production of therapeutic recombinant proteins and monoclonal antibodies.

Mechanism of Action

L-Tyrosine disodium salt exerts its effects primarily through its role as a precursor in the biosynthesis of neurotransmitters. The phenolic hydroxyl group of L-tyrosine can be phosphorylated, which is a key step in cell signaling pathways. Phosphorylation of L-tyrosine residues in proteins is essential for the regulation of various cellular processes, including cell growth, differentiation, and metabolism .

Comparison with Similar Compounds

L-Tyrosine disodium salt is unique due to its enhanced solubility compared to L-tyrosine. Similar compounds include:

L-Phenylalanine: An essential amino acid that is a precursor to L-tyrosine.

L-Dopa: A direct product of L-tyrosine oxidation and a precursor to neurotransmitters.

Phosphotyrosine: A phosphorylated form of L-tyrosine involved in cell signaling.

Sulfotyrosine: A sulfated form of L-tyrosine involved in various biological processes.

L-Tyrosine disodium salt stands out due to its improved solubility, making it more suitable for use in aqueous solutions and cell culture media .

Properties

IUPAC Name |

disodium;2-amino-3-(4-oxidophenyl)propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3.2Na/c10-8(9(12)13)5-6-1-3-7(11)4-2-6;;/h1-4,8,11H,5,10H2,(H,12,13);;/q;2*+1/p-2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASIYFCYUCMQNGK-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)[O-])N)[O-].[Na+].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NNa2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.